molecular formula C19H21ClN4O3S B2757808 N-(2-chlorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide CAS No. 2034600-97-8

N-(2-chlorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide

Cat. No. B2757808
CAS RN: 2034600-97-8
M. Wt: 420.91
InChI Key: APBCMLJEYUTOAL-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H21ClN4O3S and its molecular weight is 420.91. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

N-(2-chlorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide represents a class of compounds with significant potential in the synthesis of novel heterocyclic compounds. Research has focused on the synthesis of various heterocyclic frameworks derived from similar structural motifs. These frameworks are foundational in the development of new pharmacologically active molecules with potential anti-inflammatory and analgesic properties. The novel synthesis approaches have led to the creation of compounds exhibiting cyclooxygenase inhibition and showing promising analgesic and anti-inflammatory activities in pharmacological screenings (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Compounds structurally related to N-(2-chlorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide have been synthesized and evaluated for their antimicrobial efficacy. Studies have demonstrated that novel pyridine derivatives exhibit variable and modest activity against a range of bacterial and fungal strains. This highlights the compound's relevance in the quest for new antimicrobial agents amid rising antimicrobial resistance (Patel, Agravat, & Shaikh, 2011).

Anticancer Applications

In the field of oncology, new 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents have been developed, showcasing the significant therapeutic potential of compounds with similar chemical structures. These agents have demonstrated selective cytotoxicity towards cancerous cells over normal cells, indicating their potential in targeted cancer therapy. Such compounds have been found to induce cell cycle arrest and apoptotic cell death in cancer cell lines, underscoring the importance of continued research into similar chemical entities for cancer treatment (El-Masry et al., 2022).

Antibacterial and Antifungal Screening

The synthesis of novel 1,3,4-Thiadiazoles, 1,2,4-Triazoles, and 1,3,4-Oxadiazoles containing the piperazine nucleus has been explored, with some compounds showing moderate activity towards specific bacterial strains like Bacillus Subtilis and Escherichia Coli. This line of research is crucial in the development of new antibacterial agents in response to evolving microbial resistance patterns (Deshmukh, Karale, Akolkar, & Randhavane, 2017).

properties

IUPAC Name

N-(2-chlorophenyl)-4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3S/c1-22-17-8-4-5-9-18(17)24(28(22,26)27)14-10-12-23(13-11-14)19(25)21-16-7-3-2-6-15(16)20/h2-9,14H,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBCMLJEYUTOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide

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